

# Application Notes: Isolating AMPA Receptor Currents Using DL-AP5 Sodium

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Compound of Interest		
Compound Name:	DL-AP5 sodium	
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#### Introduction

DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate site.[1][2] Its sodium salt form offers enhanced water solubility, making it a valuable tool in neuroscience research, particularly for the pharmacological isolation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents.[3] By selectively blocking NMDA receptors, DL-AP5 allows researchers to study the properties of AMPA receptor-mediated synaptic transmission in isolation.[4][5] These application notes provide detailed protocols and quantitative data for utilizing **DL-AP5 sodium** to isolate AMPA receptor currents in electrophysiological experiments.

#### Mechanism of Action

Glutamate is the primary excitatory neurotransmitter in the central nervous system, activating both AMPA and NMDA receptors postsynaptically.[6][7] While AMPA receptors mediate fast synaptic transmission, NMDA receptors are voltage-dependent and require both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg<sup>2+</sup>) block of the channel pore.[8][9] DL-AP5 specifically competes with glutamate for its binding site on the NMDA receptor, thereby preventing its activation and the subsequent ion flow, particularly of Ca<sup>2+</sup>, which is a key second messenger.[10][11] This selective antagonism is crucial for dissecting the distinct contributions of AMPA and NMDA receptors to synaptic function.

## **Data Presentation**



Table 1: Properties of **DL-AP5 Sodium** 

Property	Value	Reference
Molecular Weight	219.11 Da	
Purity	>99%	
Form	Solid	
Solubility	Soluble in water	[1]
Storage	Store at +4°C under desiccating conditions	
Mechanism of Action	Competitive NMDA receptor glutamate site antagonist	[1][2]

Table 2: Recommended Concentrations for DL-AP5 in Electrophysiology

Application	Concentration Range	Notes	Reference
Full NMDA Receptor Antagonism	50-100 μΜ	Typically used for complete block of NMDA receptor currents.	[1][3]
Partial NMDA Receptor Blockade	1-10 μΜ	Can be used to study the graded contribution of NMDA receptors.	[1]
In Vivo Studies (Intraventricular)	0-50 mM (in minipumps)	Dose-dependent impairment of spatial learning and LTP.	[12]

# **Experimental Protocols**



# Protocol 1: Pharmacological Isolation of AMPA Receptor-Mediated Evoked Excitatory Postsynaptic Currents (eEPSCs) in Brain Slices

This protocol describes the use of whole-cell patch-clamp electrophysiology to record AMPA receptor-mediated eEPSCs from neurons in acute brain slices.[13][14]

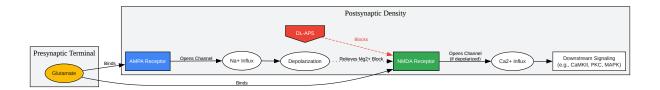
- 1. Materials and Reagents:
- DL-AP5 sodium salt (e.g., from Tocris, Abcam, Hello Bio)[3][15]
- Artificial cerebrospinal fluid (aCSF)
- Internal solution for patch pipette
- Other antagonists as needed (e.g., picrotoxin to block GABA-A receptors, CNQX as an AMPA receptor antagonist for control experiments)[5]
- Brain slicing equipment (vibratome)
- Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
- 2. Solutions Preparation:
- aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 25 D-glucose, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>. Bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub> for at least 30 minutes before use.
- DL-AP5 Stock Solution (10 mM): Dissolve the appropriate amount of DL-AP5 sodium salt in deionized water.[1] Store at -20°C.
- Recording aCSF: Add DL-AP5 stock solution to the aCSF to achieve the final desired concentration (e.g., 50 μM). It is also common to include a GABA-A receptor antagonist like picrotoxin (50 μM) to block inhibitory currents.[5]
- Internal Solution (example, K-gluconate based, in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.



- 3. Brain Slice Preparation:
- Anesthetize and decapitate the animal according to approved institutional protocols.
- Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
- Prepare acute brain slices (e.g., 300 μm thick) of the desired region using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
- 4. Electrophysiological Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF containing DL-AP5 (and picrotoxin) at a rate of 2-3 ml/min.
- Establish a whole-cell patch-clamp recording from a target neuron.
- To isolate AMPA receptor currents, voltage-clamp the neuron at a hyperpolarized potential, typically -70 mV.[4][5] At this potential, the voltage-dependent Mg<sup>2+</sup> block of NMDA receptors is maximal, further ensuring their inhibition.
- Place a stimulating electrode near the patched neuron to evoke synaptic responses.
- Deliver brief electrical pulses to elicit eEPSCs. The resulting currents will be predominantly mediated by AMPA receptors due to the pharmacological block of NMDA receptors by DL-AP5 and the voltage-dependent block of any remaining active NMDA receptors.
- 5. Data Analysis:
- Analyze the amplitude, rise time, and decay kinetics of the isolated AMPA eEPSCs.
- To confirm the recorded current is AMPA-mediated, a specific AMPA receptor antagonist like CNQX can be bath-applied at the end of the experiment to block the response.[5]

# Visualizations Signaling Pathways



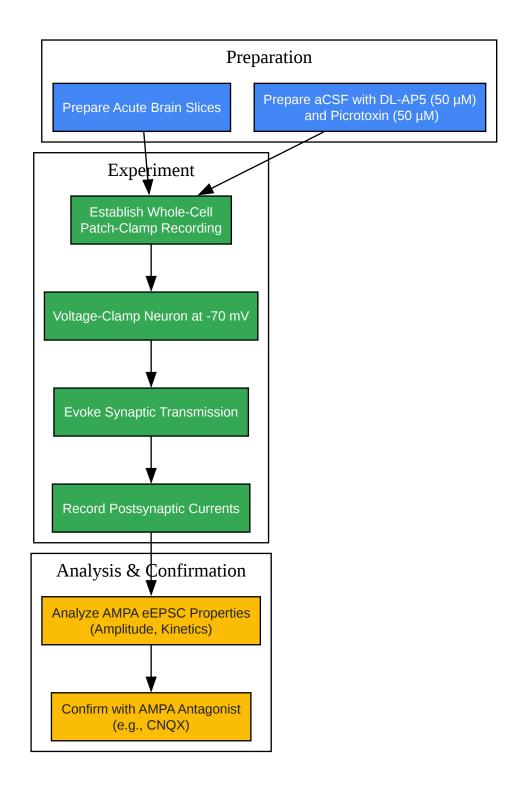


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Caption: Glutamatergic signaling at the postsynaptic membrane.

## **Experimental Workflow**





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Caption: Workflow for isolating AMPA receptor currents.



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